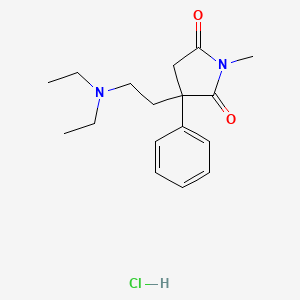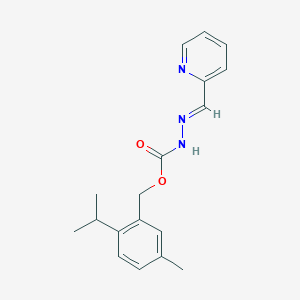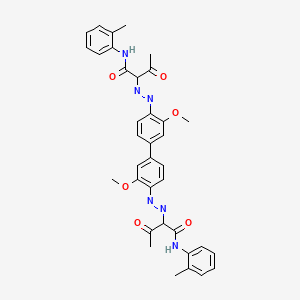
(+-)-2-(2-(Diethylamino)ethyl)-N-methyl-2-phenylsuccinimide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(±)-2-(2-(Diethylamino)ethyl)-N-methyl-2-phenylsuccinimide hydrochloride is a synthetic compound with a complex structure. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique chemical properties, which make it a subject of interest for researchers and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (±)-2-(2-(Diethylamino)ethyl)-N-methyl-2-phenylsuccinimide hydrochloride typically involves multiple steps. One common method includes the alkylation of N-methyl-2-phenylsuccinimide with 2-(diethylamino)ethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(±)-2-(2-(Diethylamino)ethyl)-N-methyl-2-phenylsuccinimide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
(±)-2-(2-(Diethylamino)ethyl)-N-methyl-2-phenylsuccinimide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various conditions, such as neurological disorders.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of (±)-2-(2-(Diethylamino)ethyl)-N-methyl-2-phenylsuccinimide hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(Diethylamino)ethoxy)ethanol
- Ethanethiol, 2-(diethylamino)-
- 2-(2-(Dimethylamino)ethoxy)ethanol
Uniqueness
Compared to similar compounds, (±)-2-(2-(Diethylamino)ethyl)-N-methyl-2-phenylsuccinimide hydrochloride stands out due to its specific structural features and chemical properties. Its unique combination of functional groups allows for diverse reactivity and applications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
100786-96-7 |
|---|---|
Molecular Formula |
C17H25ClN2O2 |
Molecular Weight |
324.8 g/mol |
IUPAC Name |
3-[2-(diethylamino)ethyl]-1-methyl-3-phenylpyrrolidine-2,5-dione;hydrochloride |
InChI |
InChI=1S/C17H24N2O2.ClH/c1-4-19(5-2)12-11-17(14-9-7-6-8-10-14)13-15(20)18(3)16(17)21;/h6-10H,4-5,11-13H2,1-3H3;1H |
InChI Key |
DJPDTJFYRZLFNR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCC1(CC(=O)N(C1=O)C)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[5-(2,5-Dichlorophenyl)furan-2-carbonyl]carbamothioylamino]-3,5-diiodobenzoic acid](/img/structure/B14147716.png)


![N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]phenyl}carbamothioyl)amino]ethyl}heptanamide](/img/structure/B14147725.png)
![1-[1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]-N-(4-fluorobenzyl)methanamine](/img/structure/B14147746.png)




![5-[(4-Bromophenyl)sulfanyl]-2,3-dimethoxynaphthalene-1,4-dione](/img/structure/B14147765.png)

![(2,6-Ditert-butyl-4-methylcyclohexyl) 2-[2-acetyl-5-(4-tert-butylphenyl)-1,2,4-triazol-3-yl]acetate](/img/structure/B14147774.png)
![N~1~,N~1'~-[Azanediylbis(methylene)]dimethanediamine](/img/structure/B14147781.png)

